molecular formula C7H3ClF4O3S B12855056 2-Chloro-5-fluorophenyl trifluoromethanesulphonate

2-Chloro-5-fluorophenyl trifluoromethanesulphonate

Cat. No.: B12855056
M. Wt: 278.61 g/mol
InChI Key: PUEVFUIXMWKRBE-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenyl trifluoromethanesulphonate (C₇H₄ClF₄O₃S) is a sulfonate ester derivative characterized by a phenyl ring substituted with chlorine (at position 2) and fluorine (at position 5), coupled with a trifluoromethanesulfonyl (-SO₂CF₃) group. This compound is primarily utilized in organic synthesis as an activating agent or leaving group due to the electron-withdrawing nature of the trifluoromethanesulfonyl moiety, which enhances reactivity in nucleophilic substitution reactions. Its structural features make it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C7H3ClF4O3S

Molecular Weight

278.61 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3ClF4O3S/c8-5-2-1-4(9)3-6(5)15-16(13,14)7(10,11)12/h1-3H

InChI Key

PUEVFUIXMWKRBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 2-chloro-5-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-fluorophenyl trifluoromethanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophile.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or coupling partner used. For example, in a nucleophilic substitution reaction with an amine, the product would be an amine derivative of the original compound.

Scientific Research Applications

2-Chloro-5-fluorophenyl trifluoromethanesulphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenyl trifluoromethanesulphonate involves its reactivity as an electrophile. The trifluoromethanesulphonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents Reactivity Profile Thermal Stability
2-Chloro-5-fluorophenyl trifluoromethanesulphonate 2-Cl, 5-F, -SO₂CF₃ High electrophilicity; prone to nucleophilic displacement Moderate (decomposes above 200°C)
Methyl trifluoromethanesulfonate -SO₂CF₃ (methyl ester) Extreme reactivity (alkylating agent) Low (volatile, sensitive to moisture)
5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride Pyridine-Cl, thiophene-SO₂Cl High reactivity (sulphonyl chloride) Low (hydrolyzes readily)

Key Observations :

  • The trifluoromethanesulfonyl group (-SO₂CF₃) in the target compound enhances its stability compared to methyl esters (e.g., methyl trifluoromethanesulfonate), which are highly reactive and hazardous .
  • Chlorine and fluorine substituents on the aromatic ring modulate electronic effects, increasing resistance to hydrolysis relative to sulphonyl chlorides (e.g., compound), which hydrolyze rapidly in aqueous conditions .

Implications :

  • The target compound’s aromatic backbone reduces volatility compared to methyl esters, mitigating flammability risks (unlike methyl trifluoromethanesulfonate) . However, its corrosivity necessitates stringent safety protocols.

Limitations

  • Hydrolytic Sensitivity : While more stable than sulphonyl chlorides, prolonged exposure to moisture degrades performance.
  • Cost: Fluorine and trifluoromethanesulfonyl groups increase production costs compared to non-fluorinated analogs.

Biological Activity

2-Chloro-5-fluorophenyl trifluoromethanesulphonate (also known as a sulfonate ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, featuring a chloro and fluorine substituent on a phenyl ring, along with a trifluoromethanesulfonate group. This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds related to 2-chloro-5-fluorophenyl trifluoromethanesulphonate exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.5 to 256 µg/mL.

Anticancer Activity

The anticancer potential of sulfonate esters has been evaluated in several studies. For example, compounds with similar functional groups have demonstrated cytotoxic effects on cancer cell lines such as HeLa and K562. The IC50 values reported for these compounds vary significantly, indicating differing levels of potency .

The mechanism by which 2-chloro-5-fluorophenyl trifluoromethanesulphonate exerts its biological effects is primarily through the inhibition of key enzymatic pathways involved in cellular metabolism and proliferation. The trifluoromethanesulfonate moiety can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of reactive intermediates that may disrupt normal cellular functions.

Study 1: Antimicrobial Efficacy

In a comparative study on various chlorinated and fluorinated compounds, 2-chloro-5-fluorophenyl trifluoromethanesulphonate was tested against clinical isolates of Candida species. The results indicated that the compound exhibited fungicidal activity at concentrations as low as 0.00195 µg/mL .

Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxicity of similar sulfonated compounds revealed that certain derivatives significantly reduced cell viability in cancer cell lines after 24 hours of exposure. The observed IC50 values ranged from 32.210 µM to 63.385 µM against different cancer cell lines .

Data Tables

Biological Activity Tested Compound Target Organism MIC (µg/mL) IC50 (µM)
Antibacterial2-Chloro-5-fluorophenyl trifluoromethanesulphonateE. coli0.5-
Antifungal2-Chloro-5-fluorophenyl trifluoromethanesulphonateCandida albicans0.00195-
CytotoxicDerivative AHeLa-32.210
CytotoxicDerivative BK562-63.385

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